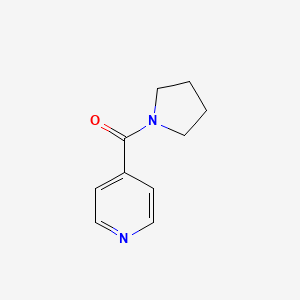

Pyridin-4-yl(pyrrolidin-1-yl)methanone

Description

Pyridin-4-yl(pyrrolidin-1-yl)methanone is a compound that features a pyridine ring attached to a pyrrolidine ring via a methanone group

Properties

IUPAC Name |

pyridin-4-yl(pyrrolidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c13-10(12-7-1-2-8-12)9-3-5-11-6-4-9/h3-6H,1-2,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYUWSNKINXEYHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridin-4-yl(pyrrolidin-1-yl)methanone typically involves the reaction of pyridine derivatives with pyrrolidine under specific conditions. One common method involves the use of pyridine-4-carboxylic acid as a starting material, which is then converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with pyrrolidine to yield Pyridin-4-yl(pyrrolidin-1-yl)methanone .

Industrial Production Methods

Industrial production of Pyridin-4-yl(pyrrolidin-1-yl)methanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and solvents that are easily recoverable and recyclable can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Pyridin-4-yl(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products Formed

Oxidation: Pyridin-4-yl(pyrrolidin-1-yl)methanone N-oxide.

Reduction: Pyridin-4-yl(pyrrolidin-1-yl)methanol.

Substitution: Halogenated derivatives of Pyridin-4-yl(pyrrolidin-1-yl)methanone.

Scientific Research Applications

Chemical Synthesis Applications

Building Block for Complex Molecules

Pyridin-4-yl(pyrrolidin-1-yl)methanone is utilized as a precursor in the synthesis of various chemical compounds. Its ability to undergo multiple chemical reactions, such as oxidation, reduction, and substitution, makes it a valuable intermediate in organic synthesis. Common reactions include:

- Oxidation : Converts the compound to N-oxides using agents like hydrogen peroxide.

- Reduction : Converts the carbonyl group to a hydroxyl group using reducing agents such as lithium aluminum hydride.

- Substitution : Electrophilic substitution can yield halogenated derivatives under acidic conditions.

Biological Research Applications

Ligand in Biochemical Assays

Research has indicated that Pyridin-4-yl(pyrrolidin-1-yl)methanone can act as a ligand in various biochemical assays. It has been investigated for its potential interactions with specific enzymes and receptors, which could lead to therapeutic applications. For instance, studies have shown its efficacy in inhibiting prolyl-tRNA synthetase (PRS), a clinically validated target for antimalarial drugs. Derivatives of this compound have demonstrated low nanomolar activity against resistant strains of Plasmodium, highlighting its potential as an antimalarial scaffold .

Medicinal Chemistry Applications

Therapeutic Properties

Pyridin-4-yl(pyrrolidin-1-yl)methanone is being explored for its therapeutic properties, including:

- Anti-inflammatory Activities : Research indicates that this compound may modulate inflammatory pathways, offering potential benefits in treating inflammatory diseases.

- Antimicrobial Properties : Preliminary studies suggest that it exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics .

Industrial Applications

Development of New Materials

In industrial contexts, Pyridin-4-yl(pyrrolidin-1-yl)methanone is being utilized in the development of innovative materials with specific properties. Its unique chemical structure allows for functionalization that can enhance material characteristics such as durability and reactivity. The compound's application in creating covalent organic frameworks (COFs) has been noted for their utility in chiral separation processes .

Case Study 1: Antimalarial Activity

A study focused on 1-(pyridin-4-yl)pyrrolidin-2-one derivatives demonstrated their effectiveness against Plasmodium strains. The active enantiomer exhibited significant activity at low concentrations, validating the compound's potential as an antimalarial agent .

Case Study 2: Material Science Innovations

Recent advancements in covalent organic frameworks have highlighted the role of Pyridin-4-yl(pyrrolidin-1-yl)methanone in creating materials suitable for chiral separation. These materials have shown promise in enhancing separation efficiencies in analytical chemistry applications .

Mechanism of Action

The mechanism of action of Pyridin-4-yl(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

- Pyridin-4-yl(piperidin-1-yl)methanone

- Pyridin-4-yl(morpholin-1-yl)methanone

- Pyridin-4-yl(pyrrolidin-2-yl)methanone

Uniqueness

Pyridin-4-yl(pyrrolidin-1-yl)methanone is unique due to its specific structural features, which confer distinct chemical and biological properties. The combination of the pyridine and pyrrolidine rings provides a versatile scaffold for further functionalization and optimization in drug discovery and material science .

Biological Activity

Pyridin-4-yl(pyrrolidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings concerning this compound.

Chemical Structure and Properties

Pyridin-4-yl(pyrrolidin-1-yl)methanone features a pyridine ring linked to a pyrrolidine moiety through a methanone group. This structural arrangement contributes to its biological activity, particularly in interactions with various biological targets.

The mechanism of action for pyridin-4-yl(pyrrolidin-1-yl)methanone involves its ability to act as a ligand for specific enzymes and receptors. This interaction can modulate enzyme activity, potentially leading to therapeutic effects. Studies suggest that the compound may exhibit inhibitory effects on certain protein kinases and enzymes involved in metabolic pathways.

1. Antimicrobial Activity

Research indicates that pyridine derivatives, including pyridin-4-yl(pyrrolidin-1-yl)methanone, exhibit notable antimicrobial properties. A study evaluated various pyridine compounds for their antibacterial and antifungal activities, revealing that certain derivatives displayed significant efficacy against Gram-positive and Gram-negative bacteria as well as fungi .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | Activity Type | MIC (mg/mL) |

|---|---|---|

| Pyridin-4-yl(pyrrolidin-1-yl)methanone | Antibacterial | 0.0039 - 0.025 |

| Other Pyridine Derivatives | Antifungal | Varies |

2. Inhibition of Dipeptidyl Peptidase IV (DPP-IV)

Pyridine compounds have been investigated for their role as DPP-IV inhibitors, which are crucial in the management of diabetes mellitus. In vitro studies demonstrated that certain aminomethyl-pyridines exhibited potent inhibitory activity against DPP-IV, with IC50 values in the nanomolar range . The structure–activity relationship (SAR) analysis indicated that modifications on the pyridine ring significantly influenced the inhibitory potency.

Table 2: DPP-IV Inhibition Potency

| Compound | IC50 (nM) | Selectivity (DPP-IV/DPP-8) |

|---|---|---|

| Pyridin-4-yl(pyrrolidin-1-yl)methanone | 10 | 2500-fold |

| Other Analogues | Varies | Varies |

Case Study 1: DPP-IV Inhibition

A study focused on the synthesis and evaluation of pyridine derivatives as DPP-IV inhibitors highlighted pyridin-4-yl(pyrrolidin-1-yl)methanone's potential. The compound was found to be a competitive inhibitor with a Ki value of approximately 5.5 nM, indicating strong binding affinity .

Case Study 2: Antimicrobial Efficacy

In another investigation, pyridin-based compounds were screened for antimicrobial activity against various pathogens. Pyridin-4-yl(pyrrolidin-1-yl)methanone demonstrated significant antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent .

Q & A

Q. What are the common synthetic routes for Pyridin-4-yl(pyrrolidin-1-yl)methanone, and what methodological considerations are critical for achieving high purity?

Answer: The synthesis typically involves multi-step reactions, such as:

- Amidation/Coupling : Reacting pyrrolidine with a pyridine-carbonyl precursor under nucleophilic acyl substitution conditions. Key reagents include coupling agents like EDCI or DCC in anhydrous solvents (e.g., DCM or THF) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol) is critical for isolating the product with >95% purity .

- Yield Optimization : Control reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 pyrrolidine:carbonyl precursor) to minimize side reactions like over-alkylation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing Pyridin-4-yl(pyrrolidin-1-yl)methanone?

Answer:

- NMR Spectroscopy : ¹H/¹³C-NMR confirms the methanone linkage (δ ~165–170 ppm for carbonyl) and pyrrolidine/pyridine ring protons .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., 202.23 g/mol) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect trace impurities .

Advanced Research Questions

Q. How can researchers optimize the synthesis of Pyridin-4-yl(pyrrolidin-1-yl)methanone to improve yield and scalability?

Answer:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate amidation kinetics .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require post-reaction solvent swaps for purification .

- Troubleshooting Low Yields : Use TLC or in-line IR to monitor intermediate formation. Adjust reaction time (12–24 hrs) if unreacted starting material persists .

Q. What methodologies are employed to assess the biological activity of Pyridin-4-yl(pyrrolidin-1-yl)methanone in enzyme inhibition studies?

Answer:

- In Vitro Assays :

- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays (IC₅₀ determination) with purified enzymes (e.g., MAPK) .

- Cellular Uptake : Radiolabeled compound (³H/¹⁴C) tracks intracellular accumulation in HEK293 or SH-SY5Y cells .

- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding affinity to neurological targets (e.g., acetylcholinesterase) .

Q. How should conflicting bioactivity data across studies be systematically resolved?

Answer:

- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., neuronal vs. non-neuronal) to rule out cell-specific effects .

- Structural Analog Testing : Compare activity of derivatives (e.g., fluorinated pyrrolidine) to identify critical pharmacophores .

- Meta-Analysis : Pool data from independent studies (≥3) using statistical tools (e.g., RevMan) to assess reproducibility .

Q. What strategies elucidate interaction mechanisms between Pyridin-4-yl(pyrrolidin-1-yl)methanone and neurological targets?

Answer:

- X-ray Crystallography : Resolve co-crystal structures with target proteins (e.g., 5-HT₆ receptor) to identify binding sites .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kₐₙₜ/kₒff) to quantify ligand-receptor affinity .

- In Silico Dynamics : Run MD simulations (GROMACS) to study conformational changes in targets upon ligand binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.